molecular formula C20H24N4O B2933706 4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline CAS No. 2415534-09-5

4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2933706
CAS No.: 2415534-09-5
M. Wt: 336.439
InChI Key: RYLUNHSGZRPBQL-UHFFFAOYSA-N
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Description

4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a quinazoline moiety, and a 3-methylphenyl group, making it a unique and versatile molecule in medicinal chemistry.

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15-5-4-6-16(13-15)23-9-11-24(12-10-23)20(25)19-17-7-2-3-8-18(17)21-14-22-19/h4-6,13-14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLUNHSGZRPBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, including the formation of the piperazine ring and the quinazoline moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while substitution reactions may produce various substituted piperazines .

Scientific Research Applications

4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as 1-phenylpiperazine, 1-methyl-4-phenylpiperazine, and 1-(4-methylphenyl)piperazine . These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness

4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

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